1-(2,5-Dibromophenyl)propan-1-one
Description
1-(2,5-Dibromophenyl)propan-1-one is an aromatic ketone characterized by a propan-1-one group attached to a 2,5-dibrominated benzene ring. Bromine’s electron-withdrawing nature enhances the electrophilicity of the carbonyl group, making it a candidate for nucleophilic substitution or coupling reactions.
Properties
Molecular Formula |
C9H8Br2O |
|---|---|
Molecular Weight |
291.97 g/mol |
IUPAC Name |
1-(2,5-dibromophenyl)propan-1-one |
InChI |
InChI=1S/C9H8Br2O/c1-2-9(12)7-5-6(10)3-4-8(7)11/h3-5H,2H2,1H3 |
InChI Key |
BDMKNCCZDVJUOG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CC(=C1)Br)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
1-(2,5-Dimethylphenyl)propan-1-one
- Structural Differences : Methyl groups replace bromine atoms at the 2- and 5-positions.
- Physicochemical Properties :
- Molecular Weight : Lower (methyl groups reduce molecular weight vs. bromine).
- Polarity : Less polar due to electron-donating methyl groups.
- Reactivity : Reduced electrophilicity at the carbonyl group compared to the brominated analog.
- Applications : Likely used in fragrance or pharmaceutical intermediates (methyl groups enhance lipophilicity) .
| Property | 1-(2,5-Dibromophenyl)propan-1-one | 1-(2,5-Dimethylphenyl)propan-1-one |
|---|---|---|
| Molecular Formula | C₉H₈Br₂O | C₁₀H₁₂O |
| Substituent Effects | Electron-withdrawing (Br) | Electron-donating (CH₃) |
| Reactivity | Higher electrophilicity | Lower electrophilicity |
1-(4-Methylphenyl)-2-(pyrrolidin-1-yl)-propan-1-one
- Structural Differences : Contains a pyrrolidine ring and a 4-methylphenyl group.
- Physicochemical Properties :
- Polarity : Increased due to the basic pyrrolidine nitrogen.
- Lipophilicity : Moderate (methyl and pyrrolidine balance polarity).
- Applications: Psychoactive cathinone derivative (e.g., stimulant effects). The brominated analog lacks a pyrrolidine group, likely reducing CNS activity .
| Property | This compound | 1-(4-Methylphenyl)-2-(pyrrolidin-1-yl)-propan-1-one |
|---|---|---|
| Functional Groups | Brominated aryl, ketone | Methylaryl, ketone, pyrrolidine |
| Bioactivity | Likely non-psychoactive | Psychoactive (stimulant) |
| Solubility | Lower in polar solvents | Higher in polar solvents (due to amine) |
1-(4-Hydroxy-3-methoxyphenyl)propan-1-one
- Structural Differences : Hydroxy and methoxy groups at positions 4 and 3.
- Physicochemical Properties: Acidity: Phenolic -OH increases acidity (pKa ~10). Solubility: Higher in water due to hydrogen bonding.
- Applications: Potential antioxidant or pharmaceutical precursor (contrasting with brominated compound’s role in synthesis) .
| Property | This compound | 1-(4-Hydroxy-3-methoxyphenyl)propan-1-one |
|---|---|---|
| Substituents | Br (electron-withdrawing) | -OH, -OCH₃ (electron-donating) |
| Solubility in Water | Low | Moderate to high |
| Reactivity | Electrophilic aromatic substitution | Oxidation-prone (phenolic group) |
1-(2-Methyl-5-isopropylcyclohex-2-enyl)propan-1-one (Nerone)
- Structural Differences : Cyclohexenyl ring with methyl and isopropyl groups.
- Physicochemical Properties: Rigidity: Conformational flexibility reduced by cyclohexene ring. Volatility: Higher due to non-aromatic structure.
- Applications : Fragrance industry (neroli-like aroma vs. brominated compound’s synthetic utility) .
| Property | This compound | Nerone |
|---|---|---|
| Ring System | Aromatic (benzene) | Non-aromatic (cyclohexene) |
| Volatility | Low | High |
| Application Focus | Chemical synthesis | Fragrances |
Key Research Findings
- Electronic Effects : Bromine’s electron-withdrawing nature enhances electrophilicity, making this compound suitable for Suzuki-Miyaura couplings or Grignard reactions .
- Biological Activity : Unlike pyrrolidine-containing analogs, bromination likely negates psychoactive properties, redirecting use to industrial synthesis .
- Solubility Trends : Bromine increases lipophilicity, reducing aqueous solubility compared to hydroxy/methoxy-substituted analogs .
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